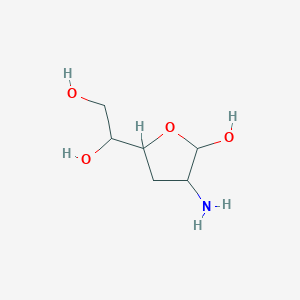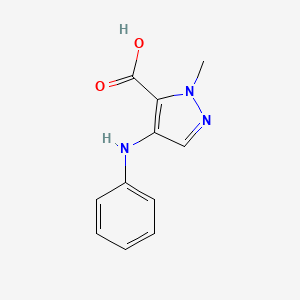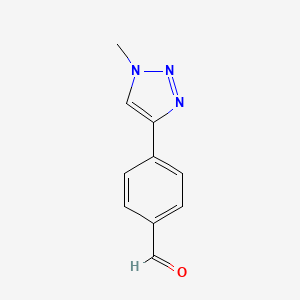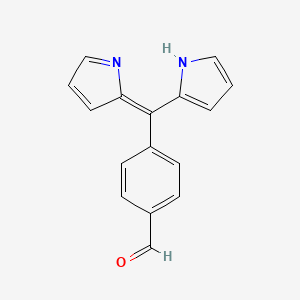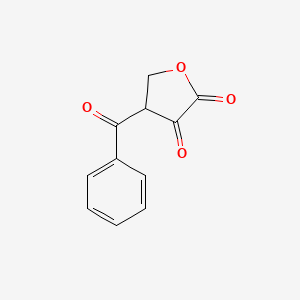
4-Benzoyldihydrofuran-2,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Benzoyldihydrofuran-2,3-dione is a chemical compound that belongs to the class of benzofuran derivatives. . The structure of this compound consists of a benzoyl group attached to a dihydrofuran ring, which imparts unique chemical properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzoyldihydrofuran-2,3-dione can be achieved through various synthetic routes. One common method involves the condensation of aromatic aldehydes with 4-hydroxycoumarin in the presence of a catalyst such as SiO2 nanoparticles . This reaction is typically carried out under solvent-free conditions, making it environmentally friendly and efficient. The reaction conditions include moderate temperatures and short reaction times, resulting in high yields of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of solid catalysts and solvent-free conditions can be advantageous for scaling up the synthesis, as it reduces the need for extensive purification and minimizes waste generation .
Analyse Des Réactions Chimiques
Types of Reactions
4-Benzoyldihydrofuran-2,3-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of reactive functional groups such as the benzoyl and dihydrofuran moieties.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl group, with common reagents including alkyl halides and amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or hydrocarbons. Substitution reactions can result in the formation of various substituted benzoyl derivatives .
Applications De Recherche Scientifique
4-Benzoyldihydrofuran-2,3-dione has been extensively studied for its potential applications in scientific research. Some of the key areas of interest include:
Mécanisme D'action
The mechanism of action of 4-Benzoyldihydrofuran-2,3-dione involves its interaction with specific molecular targets and pathways. The compound’s biological activities are primarily attributed to its ability to modulate enzyme activity and disrupt cellular processes. For example, it may inhibit key enzymes involved in cancer cell proliferation or bacterial growth, leading to the observed anticancer and antibacterial effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
4-Benzoyldihydrofuran-2,3-dione can be compared with other similar compounds, such as benzofuran derivatives and dihydrofuran derivatives. Some of the similar compounds include:
Benzofuran: Known for its diverse biological activities, including anticancer and antiviral properties.
Dihydrofuran: Exhibits various pharmacological activities, such as anti-inflammatory and antioxidant effects.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
5431-88-9 |
|---|---|
Formule moléculaire |
C11H8O4 |
Poids moléculaire |
204.18 g/mol |
Nom IUPAC |
4-benzoyloxolane-2,3-dione |
InChI |
InChI=1S/C11H8O4/c12-9(7-4-2-1-3-5-7)8-6-15-11(14)10(8)13/h1-5,8H,6H2 |
Clé InChI |
KLOLHBRNXPAOQX-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(=O)C(=O)O1)C(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4S,4'S)-2,2'-(5,5'-Dimethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(4-phenyl-4,5-dihydrooxazole)](/img/structure/B12892286.png)
![2-[(3,4-Dihydro-2H-pyrrol-5-yl)amino]benzene-1-sulfonic acid](/img/structure/B12892288.png)
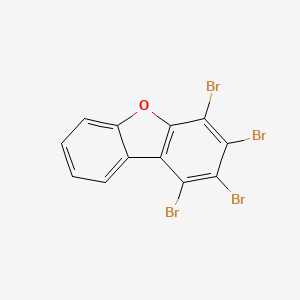


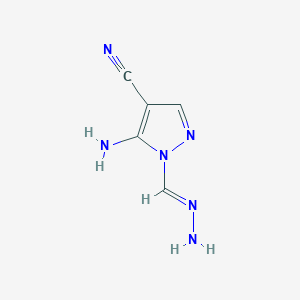

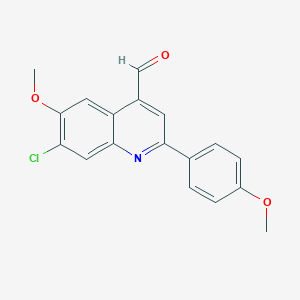
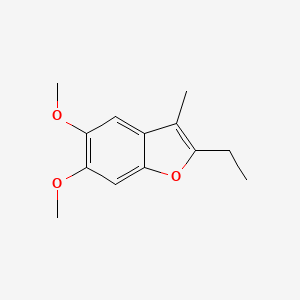
![4-(Difluoromethyl)benzo[d]oxazole-2-sulfonamide](/img/structure/B12892343.png)
